molecular formula C11H14O3 B13572620 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol

1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol

Cat. No.: B13572620
M. Wt: 194.23 g/mol
InChI Key: KXAIPTZKRGFLAL-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propen-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the condensation of 3,5-dimethoxybenzaldehyde with acetone in the presence of a base, followed by reduction of the resulting chalcone . Another method involves the reaction of 3,5-dimethoxyphenylacetic acid with formaldehyde and a base, followed by reduction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Brominated or nitrated derivatives.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O3/c1-4-11(12)8-5-9(13-2)7-10(6-8)14-3/h4-7,11-12H,1H2,2-3H3

InChI Key

KXAIPTZKRGFLAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C=C)O)OC

Origin of Product

United States

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